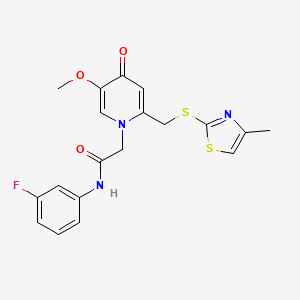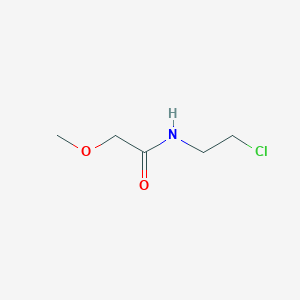
Acetamide, N-(2-chloroethyl)-2-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Acetamide, N-(2-chloroethyl)-2-methoxy-” is a chemical compound with the molecular formula C4H8ClNO . It has a molecular weight of 121.57 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “Acetamide, N-(2-chloroethyl)-2-methoxy-” consists of 4 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom . The InChI code for this compound is 1S/C4H8ClNO/c1-4(7)6-3-2-5/h2-3H2,1H3,(H,6,7) .
Physical And Chemical Properties Analysis
“Acetamide, N-(2-chloroethyl)-2-methoxy-” is a liquid at 20°C . It has a boiling point of 275.6±23.0 °C at 760 mmHg . The compound has a density of 1.1±0.1 g/cm3 and a refractive index of 1.433 . It also has a flash point of 120.4±22.6 °C .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Research into chloroacetamide herbicides, including compounds structurally related to Acetamide, N-(2-chloroethyl)-2-methoxy-, highlights the environmental persistence and mechanisms of degradation. Studies demonstrate the metabolic pathways involved in the degradation of these herbicides, elucidating the roles of human and rat liver microsomes in processing chloroacetamide derivatives. This research provides insights into the environmental and health implications of these compounds, contributing to a deeper understanding of their ecological footprint and potential risks (Coleman et al., 2000).
Biochemical and Medicinal Chemistry
Investigations into N-acetyldopamine derivatives from traditional Chinese medicine sources reveal the isolation and structural elucidation of compounds related to Acetamide, N-(2-chloroethyl)-2-methoxy-. These studies not only expand the chemical knowledge of natural product derivatives but also provide a foundation for future research into their potential therapeutic applications (Yang et al., 2015).
Synthetic Chemistry Applications
The development of new synthetic methodologies for derivatives of Acetamide, N-(2-chloroethyl)-2-methoxy-, emphasizes the compound's relevance in chemical synthesis. Research focused on innovative synthetic routes and chemical transformations underscores the compound's utility in creating diverse chemical entities, which could have implications in drug development and material science (Zhao Ying, 2001).
Biological Activities and Potential Therapeutic Applications
Studies on the biological activities of acetamide derivatives, including antimicrobial, anti-inflammatory, and anticancer properties, highlight the potential therapeutic applications of compounds structurally related to Acetamide, N-(2-chloroethyl)-2-methoxy-. These investigations provide a critical foundation for the development of new drugs and therapeutic agents, showcasing the broad applicability of acetamide derivatives in medicinal chemistry (Rani et al., 2014).
Safety And Hazards
“Acetamide, N-(2-chloroethyl)-2-methoxy-” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of inhalation, it’s advised to move the victim to fresh air . If it comes in contact with the skin, wash off immediately with soap and plenty of water . If it gets in the eyes, rinse cautiously with water for several minutes . If ingested, rinse mouth with water and seek medical attention immediately .
Eigenschaften
IUPAC Name |
N-(2-chloroethyl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-9-4-5(8)7-3-2-6/h2-4H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULCEVLXHJNDHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-(2-chloroethyl)-2-methoxy- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide](/img/structure/B2511679.png)
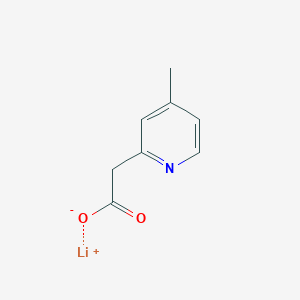
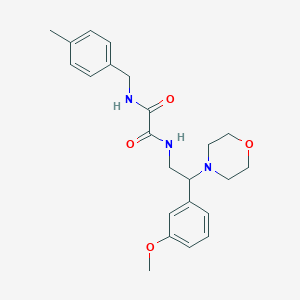

![2-[4,4-Difluoro-1-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2511687.png)
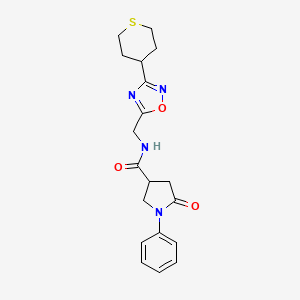
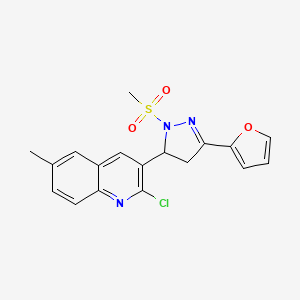
![5-{[4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-YL]methyl}-2-furoic acid](/img/structure/B2511692.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B2511693.png)
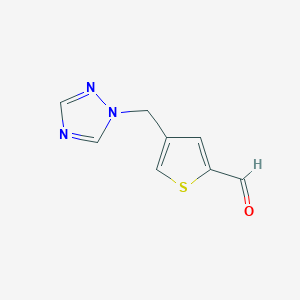
![2-[[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2511697.png)
![1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511699.png)
